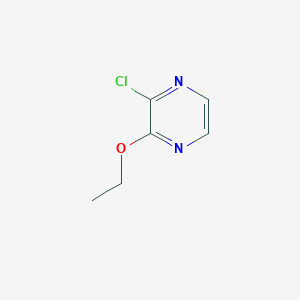

2-Chloro-3-ethoxypyrazine

Descripción

Contextual Significance of Pyrazine (B50134) Heterocycles in Academic Research

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in organic chemistry. researchgate.net This class of compounds, known as 1,4-diazines, is ubiquitous in nature, contributing to the flavor and aroma of many raw and processed foods. researchgate.net Beyond their sensory properties, pyrazine derivatives are of significant interest in academic and industrial research due to their wide spectrum of biological activities. benthamdirect.commdpi.comresearchgate.net

The pyrazine ring is a key structural motif in numerous bioactive molecules and functional materials. researchgate.nettandfonline.com In medicinal chemistry, pyrazine derivatives have been extensively investigated and developed as therapeutic agents with diverse pharmacological profiles, including anticancer, antitubercular, antibacterial, and anti-inflammatory activities. benthamdirect.commdpi.comrjpbcs.com The electron-deficient nature of the pyrazine ring, combined with its ability to participate in hydrogen bonding and act as a bridging ligand, makes it a valuable component in the design of novel drugs and materials. mdpi.comresearchgate.net Researchers actively explore various synthetic methodologies to access functionalized pyrazine derivatives, including dehydrogenative coupling, condensation reactions, and metal-catalyzed cross-coupling reactions. tandfonline.comnih.govsioc-journal.cn This continuous effort highlights the importance of pyrazine heterocycles as versatile building blocks for creating complex molecules with tailored properties. scispace.com

Rationale for Investigating 2-Chloro-3-ethoxypyrazine

The specific investigation of this compound stems from its role as a key intermediate in the synthesis of more complex, biologically active molecules. The substitution pattern of this compound—featuring both a reactive chloro group and an ethoxy group on the pyrazine core—makes it a versatile precursor in medicinal chemistry and drug discovery programs.

A primary driver for its investigation is its utility in constructing novel pharmaceutical compounds. For instance, this compound has been utilized as a starting material in the synthesis of diacylglycerol acyltransferase 2 (DGAT2) inhibitors, a class of compounds investigated for their potential therapeutic applications. google.com In one patented synthetic route, this compound is reacted with 5-bromopyridin-3-ol in the presence of cesium carbonate to yield 2-[(5-bromopyridin-3-yl)oxy]-3-ethoxypyrazine, a more complex intermediate for potential drug candidates. google.com

Furthermore, research has been conducted on its synthesis from related pyrazine carboxylates. One documented procedure involves the reaction of methyl 3-chloropyrazine-2-carboxylate with sodium ethoxide in ethanol (B145695) to produce the corresponding ethyl ester, demonstrating a pathway to access this specific substitution pattern. googleapis.com The characterization of this compound has been documented, including its spectroscopic data, which is crucial for its identification and use in further synthetic steps. uni-greifswald.de

Table 1: Spectroscopic Data for this compound uni-greifswald.de

| Technique | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| ¹H NMR | CDCl₃ | 8.01 (d, J = 2.6 Hz, pyrazine, 1H), 7.91 (d, J = 2.6 Hz, pyrazine, 1H), 4.47 (q, J = 7.1 Hz, CH₂), 1.46 (t, J = 7.0 Hz, CH₃) |

| ¹³C NMR | CDCl₃ | 156.2 (C), 143.9 (C), 140.5 (CH), 138.2 (CH), 63.2 (CH₂), 14.2 (CH₃) |

Overview of Research Trajectories for Halogenated Alkoxypyrazines

Research into halogenated alkoxypyrazines, the chemical class to which this compound belongs, follows several key trajectories, primarily focusing on their synthesis and reactivity as versatile chemical intermediates.

The most common synthetic route to alkoxypyrazines involves the nucleophilic substitution of a halogen atom on a halopyrazine with an alkoxide anion. doi.org This straightforward displacement reaction is widely used to prepare various ethoxy- and methoxypyrazines from their corresponding chloro- or bromo-precursors. doi.orgrsc.org The reactivity of the starting chloropyrazine is a central theme of investigation. Studies have explored various nucleophilic displacement reactions of chloropyrazines with reagents like sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide. rsc.orgrsc.org

Another significant research trajectory involves leveraging the halogen atom for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, have been successfully applied to chloropyrazines to introduce aryl, alkyl, and other functional groups onto the pyrazine ring. tandfonline.comnih.govclockss.org These methods dramatically expand the structural diversity of accessible pyrazine derivatives.

The influence of the substituents on the chemical properties of the pyrazine ring is also a subject of study. For example, kinetic studies on the thermal elimination of ethoxy-substituted aza-aromatics, including 2-ethoxypyrazine, have been performed to understand the effect of the nitrogen atoms and other substituents (like chlorine) on the reaction rates and mechanisms. rsc.org Such research provides fundamental insights into the stability and reactivity of these heterocyclic systems. The presence of both a halogen and an alkoxy group offers multiple reaction sites, allowing for sequential and regioselective modifications, a highly desirable feature in the strategic synthesis of complex target molecules. scispace.comresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-ethoxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZIRHRXQKIQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the De Novo Synthesis of 2-Chloro-3-ethoxypyrazine

The de novo synthesis of this compound can be achieved through sequential introduction of the chloro and ethoxy substituents onto the pyrazine (B50134) ring. Key strategies involve nucleophilic substitution reactions on dihalopyrazines and direct halogenation of an ethoxypyrazine precursor.

Nucleophilic Substitution Approaches on Dihalopyrazines

A prevalent and effective method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) on a dihalopyrazine substrate. This approach leverages the electron-deficient nature of the pyrazine ring, which facilitates the displacement of a halide by a nucleophile.

The most common precursor for this synthesis is 2,3-dichloropyrazine (B116531). The two chlorine atoms on the pyrazine ring are activated towards nucleophilic attack. Due to the electronic asymmetry of the pyrazine ring, the two chlorine atoms may exhibit different reactivities, allowing for a selective mono-substitution under controlled conditions. The reaction proceeds by the attack of an ethoxide nucleophile, leading to the displacement of one of the chlorine atoms.

The synthesis of the 2,3-dichloropyrazine precursor itself can be achieved through various methods, including the direct chlorination of 2-chloropyrazine (B57796) or the reaction of 2-hydroxypyrazine (B42338) with phosphoryl chloride. researchgate.net

Reaction Scheme: Synthesis from 2,3-Dichloropyrazine

The ethoxy group is introduced using an alkoxide reagent, typically sodium ethoxide (NaOEt) or potassium ethoxide (KOEt). These reagents provide a potent ethoxide nucleophile (EtO⁻) necessary to attack the electron-deficient pyrazine ring. stackexchange.com The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695), which also serves as the source for the ethoxide when a base like sodium hydroxide (B78521) is used. The reaction mechanism is a classic SNAr pathway, where the nucleophile adds to the ring to form a Meisenheimer-like intermediate, followed by the elimination of a chloride ion to restore aromaticity. researchgate.net

| Reagent | Solvent | Typical Conditions | Outcome |

| Sodium Ethoxide | Ethanol | Reflux | Mono-substitution |

| Potassium Ethoxide | Ethanol | Room Temp to Reflux | Mono-substitution |

Halogenation at the 2-Position of Ethoxypyrazines

An alternative de novo strategy involves the direct halogenation of a 3-ethoxypyrazine precursor. This approach is contingent on the ability to selectively introduce a chlorine atom at the C-2 position of the pyrazine ring, which is activated by the electron-donating ethoxy group at the C-3 position. The ethoxy group directs electrophiles to the ortho and para positions. In the case of 3-ethoxypyrazine, the C-2 position is ortho to the ethoxy group.

Various chlorinating agents can be employed for the halogenation of aromatic and heteroaromatic compounds. wikipedia.org These include chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reaction conditions, such as solvent and temperature, would need to be carefully optimized to achieve selective mono-chlorination at the desired position and to avoid side reactions. While this method is theoretically plausible, it is less commonly reported in the literature compared to the nucleophilic substitution pathway.

Potential Chlorinating Agents for Heteroaromatics

| Agent | Description |

| N-Chlorosuccinimide (NCS) | A mild source of electrophilic chlorine, often used for chlorinating activated aromatic rings. |

| Sulfuryl Chloride (SO₂Cl₂) | Can act as a source of chlorine radicals or electrophilic chlorine, depending on the conditions. |

| Chlorine (Cl₂) | Elemental chlorine, often used with a Lewis acid catalyst for electrophilic aromatic halogenation. |

Derivatization from Related Pyrazine Scaffolds

This compound can also be synthesized by modifying other pre-existing pyrazine structures. This often involves the transformation of other halogenated pyrazines.

Transformations of Other Halogenated Pyrazines

Starting from a dihalopyrazine other than 2,3-dichloropyrazine, such as 2,3-dibromopyrazine (B1314686) or 2-bromo-3-chloropyrazine (B3026993), can also yield the target compound. The reaction with one equivalent of sodium ethoxide would proceed via a nucleophilic aromatic substitution. The outcome of the reaction depends on the relative leaving group ability of the different halogens. Generally, the carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), making bromide and iodide better leaving groups than chloride. guidechem.com

For instance, in the reaction of 2-bromo-3-chloropyrazine with sodium ethoxide, the ethoxide would preferentially displace the bromide ion, leading to the formation of this compound. This selectivity allows for the synthesis of the desired product from a mixed-halogenated precursor.

Relative Reactivity of Halogens in SNAr

This differential reactivity is a key principle in the strategic synthesis of asymmetrically substituted pyrazines.

Modification of Hydroxypyrazine Systems

The synthesis of the target compound from a hydroxypyrazine precursor typically involves two critical transformations: chlorination of the hydroxyl group and subsequent etherification. The starting material, a 3-hydroxypyrazine derivative, can be prepared through established methods such as the Reuben G. Jones synthesis, which involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base. beilstein-journals.org

Once the 3-hydroxypyrazine-2-carboxamide (B1682577) precursor is obtained, the first key modification is the conversion of the hydroxyl group into a chlorine atom. This is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is often performed in the presence of a base, like diisopropylethylamine, and a suitable solvent such as chlorobenzene (B131634). chemicalbook.com The amide group is simultaneously converted to a nitrile, and the hydroxyl group is replaced by chlorine.

The second modification is the introduction of the ethoxy group. This is typically accomplished via a Williamson ether synthesis. The 2-chloro-3-cyanopyrazine intermediate is reacted with sodium ethoxide (NaOEt), which acts as a nucleophile, displacing a chlorine atom on the pyrazine ring to form the desired ethoxy linkage.

Principles for Efficient Synthetic Routes to this compound

Developing an efficient synthesis for this compound hinges on the careful selection of catalysts and the meticulous optimization of reaction parameters to maximize yield and purity while minimizing reaction times and side product formation.

The key transformations in the synthesis of this compound rely more on specific reagents than traditional catalytic systems. For the chlorination of the hydroxypyrazine ring, Vilsmeier-Haack type reagents are instrumental. ijpcbs.com The combination of phosphorus oxychloride (POCl₃) and a tertiary amine or N,N-dimethylformamide (DMF) forms a reactive chloroiminium salt intermediate that facilitates the conversion of the hydroxyl group to a chloride. ijpcbs.comwikipedia.orgresearchgate.net While this is a stoichiometric transformation, the choice of the activating agent is critical for the reaction's success.

In the broader context of pyrazine chemistry, transition metal catalysts are frequently explored for functionalization. For instance, copper-catalyzed reactions are used for coupling alkynes to chloropyrazine rings. nih.gov Similarly, palladium complexes, such as those employing ligands like XPhos or SPhos, are benchmarks for cross-coupling reactions on heteroaromatic rings, including pyrazines. illinois.edu While not directly applied in the conversion of the hydroxyl group, the principles of using these catalyst systems to form other C-C or C-N bonds are central to creating diverse pyrazine derivatives.

The efficiency of the synthesis is highly dependent on reaction conditions. Optimization studies for the formation of the hydroxypyrazine precursor, for example, reveal a strong dependence on temperature, base, and solvent. beilstein-journals.org As detailed in the table below, conducting the condensation reaction at low temperatures significantly improves the yield of the desired product.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | NaOH | Methanol | -78 to 20 | 2.5 | 34 | beilstein-journals.org |

| 2 | NEt₄OH | Methanol | -78 to 20 | 2.5 | 76 | beilstein-journals.org |

| 3 | NaOH | Ethanol | -78 to 20 | 2.5 | Poor | beilstein-journals.org |

| 4 | NaOH | Isopropanol | -78 to 20 | 2.5 | Poor | beilstein-journals.org |

| 5 | NaOH | Methanol | 20 | 2.5 | Very Poor | beilstein-journals.org |

Data derived from studies on the condensation between phenylglyoxal (B86788) and alanine (B10760859) amide, a model system for hydroxypyrazine synthesis. beilstein-journals.org

For subsequent steps, such as the chlorination and etherification, solvent choice and temperature remain critical. The chlorination with POCl₃ is often carried out in higher-boiling point solvents like toluene (B28343) or chlorobenzene to allow for heating, which drives the reaction to completion. chemicalbook.com The selection of the solvent system is a balance between reactant solubility and the required reaction temperature. Acetonitrile has been identified as an effective and "greener" alternative to solvents like dichloromethane (B109758) and benzene (B151609) in similar oxidative coupling reactions, providing a good balance between conversion and selectivity. scielo.br Optimization involves systematically varying these parameters to find the conditions that provide the best balance of reaction rate, yield, and purity of the final this compound product.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Solvent | Toluene | Acetonitrile | DMF | Affects solubility and reaction rate. chemicalbook.comscielo.br |

| Temperature | Room Temp | 60 °C | 90 °C | Higher temperatures often increase reaction rate but may lead to side products. chemicalbook.comillinois.edu |

| Reaction Time | 4 h | 12 h | 24 h | Monitored to determine the point of maximum conversion without significant product degradation. scielo.br |

| Base | None | Diisopropylethylamine | Triethylamine (B128534) | A non-nucleophilic base can be crucial to neutralize acid byproducts and facilitate the reaction. chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine (B50134) ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its chemical character, allowing for the facile displacement of the chloro group by a variety of nucleophiles.

Reactivity at the Chloro-Substituted Position

The carbon atom at the 2-position, bonded to the electronegative chlorine atom, is the primary site for nucleophilic attack. The electron-withdrawing nature of the pyrazine nitrogens and the chlorine atom renders this position highly electrophilic. Consequently, 2-chloro-3-ethoxypyrazine readily undergoes substitution reactions with a range of nucleophiles. For instance, reactions with amines, alkoxides, and thiolates proceed to yield the corresponding 2-substituted-3-ethoxypyrazines.

The general reactivity of halopyrazines in SNAr reactions is greater than that of corresponding halopyridines, a trend attributed to the additional electron-withdrawing nitrogen atom in the pyrazine ring. rsc.org

Influence of the Ethoxy Group on Pyrazine Reactivity

Computational studies on analogous systems, such as 2-ethoxy-3,5-dinitropyridine, have shown that alkoxy groups can influence the stability of the transition state in SNAr reactions, thereby affecting the activation energy. researchgate.net While not directly comparable, these studies suggest that the electronic nature of the ethoxy group plays a crucial role in modulating the reaction pathway.

Mechanistic Pathways of Nucleophilic Attack

The nucleophilic aromatic substitution of this compound is generally accepted to proceed via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring, including the nitrogen atoms.

Elimination of the Leaving Group: In the subsequent step, the aromaticity of the pyrazine ring is restored by the departure of the chloride ion, which is a good leaving group.

This mechanistic pathway is supported by numerous studies on related halopyrazines and other electron-deficient heteroaromatic systems. rsc.org The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.

Electrophilic Aromatic Substitution Reactions of the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it highly resistant to electrophilic aromatic substitution (EAS) reactions, which are typical for electron-rich aromatic compounds like benzene (B151609). Direct electrophilic attack on the pyrazine ring requires harsh reaction conditions and often results in low yields. researchgate.net

The presence of a deactivating chloro group and a weakly activating ethoxy group in this compound does not sufficiently overcome the intrinsic unreactivity of the pyrazine ring towards electrophiles. Therefore, common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are not expected to proceed under standard conditions. To facilitate electrophilic substitution on a pyrazine ring, the presence of strongly activating substituents or the conversion of a ring nitrogen to an N-oxide is generally required.

Oxidation and Reduction Pathways

The redox chemistry of this compound is primarily centered on the nitrogen atoms of the pyrazine ring.

N-Oxidation Processes of the Pyrazine Nitrogen

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can therefore undergo oxidation to form N-oxides. The oxidation of substituted pyrazines can lead to mono-N-oxides or di-N-oxides, depending on the oxidant and reaction conditions. Common oxidizing agents for such transformations include peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) and hydrogen peroxide. researchgate.net

Reduction of the Pyrazine Ring

The reduction of the pyrazine ring, a π-deficient system, typically involves catalytic hydrogenation. slideshare.net This process adds hydrogen atoms across the double bonds of the aromatic ring, leading to partially or fully saturated derivatives like piperazines. Common catalysts for such transformations include precious metals like palladium, platinum, or rhodium on a carbon support, as well as nickel-based catalysts such as Raney nickel. clariant.comnih.gov

The hydrogenation process for a substituted pyrazine like this compound would involve the heterocycle adsorbing onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen. The specific reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, would be crucial in determining the extent of reduction and the potential for side reactions, such as hydrodechlorination (replacement of the chlorine atom with hydrogen). While the general principles of heterocyclic hydrogenation are well-established, specific mechanistic studies detailing the reduction of this compound are not extensively documented in the literature.

Ring Cleavage Mechanisms

The pyrazine ring, like other diazines, is susceptible to nucleophilic attack, which can initiate ring cleavage mechanisms. taylorfrancis.com The electron-withdrawing nature of the two nitrogen atoms makes the ring carbons electron-deficient and thus targets for nucleophiles. slideshare.net In pyrimidine, for instance, heating with aqueous alkali leads to decomposition through a process initiated by hydroxide (B78521) addition. taylorfrancis.com

For this compound, a strong nucleophile could potentially attack one of the carbon atoms of the pyrazine ring. This initial addition would break the ring's aromaticity, forming a transient, negatively charged intermediate. Subsequent electronic rearrangement, potentially involving the expulsion of the chloride ion or cleavage of C-N or C-C bonds within the ring, could lead to the formation of acyclic products. Research on related pyridazine (B1198779) and phthalazine (B143731) systems has shown that nucleophilic attack by a benzyne (B1209423) can lead to a zwitterionic intermediate that undergoes a cascade of rearrangements, resulting in C-N bond breaking and ring opening. nih.gov Such complex pathways highlight the potential for the pyrazine ring in this compound to undergo cleavage under specific reaction conditions, particularly in the presence of potent nucleophiles.

Thermal Decomposition and Elimination Reactions

Pyrolytic Mechanisms of Ethoxy-Substituted Heterocycles

The thermal decomposition, or pyrolysis, of ethoxy-substituted heterocycles like this compound generally proceeds via a specific, well-studied mechanism. rsc.orgkoreascience.kr This gas-phase elimination reaction is a concerted, unimolecular process known as a retro-ene reaction. koreascience.krslideshare.net The mechanism involves a six-membered cyclic transition state where a hydrogen atom from the ethyl group is transferred to one of the ring nitrogen atoms. researchgate.netarxiv.org

Simultaneously, the C-O bond cleaves, and a C-C double bond forms, resulting in the elimination of ethylene (B1197577) and the formation of the corresponding pyrazinone tautomer. researchgate.netarxiv.org Computational studies on analogous ethoxy-substituted systems confirm that the pathway leading to the keto tautomer via this six-membered transition state is significantly lower in energy, and therefore more favorable, than alternative pathways like a four-membered transition state that would yield an enol product. researchgate.netarxiv.org This type of pyrolytic elimination is typically carried out at high temperatures in the absence of a solvent or external reagents. slideshare.net

Impact of Chloro and Aza Substituents on Elimination Rates

The rate of pyrolytic elimination in compounds like this compound is significantly influenced by the electronic effects of its substituents. The "aza" substituent—the second nitrogen atom in the pyrazine ring—has a relatively minor impact on the reaction rate. rsc.orgkoreascience.kr

The chloro substituent, however, has a more pronounced and dual effect. Its influence is understood as a balance between two competing electronic factors:

Activation : The strong electron-withdrawing nature of the chlorine atom pulls electron density away from the C-O bond of the ethoxy group. This inductive effect weakens the C-O bond, making it easier to break and thus accelerating the rate of elimination. rsc.org

Deactivation : The chlorine atom also withdraws electron density from the entire ring system, including the nitrogen atom that participates in the six-membered cyclic transition state. This reduces the nucleophilicity of the nitrogen, making the intramolecular proton transfer less favorable and thereby deactivating the reaction. rsc.org

Kinetic studies on a series of chloro- and aza-substituted ethoxyheterocycles have shown that the activating effect on the C-O bond is the more dominant factor, confirming that the cleavage of this bond is the most critical step in the reaction mechanism. rsc.org

| Compound | Relative Rate (2-ethoxypyridine = 1) |

|---|---|

| 2-ethoxypyrazine | 0.545 |

| 3-ethoxypyridazine | 10.0 |

| 2-ethoxypyrimidine | 1.03 |

| 4-ethoxypyrimidine | 1.12 |

| 3-chloro-6-ethoxypyridazine | 9.68 |

| 2-chloro-4-ethoxypyrimidine | 3.28 |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grthermofisher.com The presence of a halogen, such as the chlorine atom in this compound, makes the compound an excellent substrate for these powerful transformations. researchgate.net

Suzuki-Miyaura and Kumada-Corriu Cross-Coupling

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organic halide. 2-chloropyrazine (B57796) and its derivatives are effective substrates in these reactions. bohrium.comresearchgate.netsemanticscholar.org The reaction is typically catalyzed by palladium complexes and requires a base to facilitate the catalytic cycle. youtube.com

Recent studies have demonstrated the successful Suzuki-Miyaura coupling of 2-chloropyrazine with a variety of arylboronic acids using novel palladium(II) ONO pincer complexes as catalysts. bohrium.comresearchgate.net These reactions exhibit excellent catalytic activity with very low catalyst loading (e.g., 0.01 mol%) and can be performed in environmentally benign solvent systems like water/toluene (B28343). bohrium.comresearchgate.net The methodology is robust, providing good to excellent yields for arylboronic acids bearing both electron-donating and electron-withdrawing groups, and the catalyst can often be recovered and reused. bohrium.com

Kumada-Corriu Cross-Coupling

The Kumada-Corriu coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, predating other common methods. wikipedia.orgchem-station.com It involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. chem-station.comorganic-chemistry.org The catalytic cycle involves the oxidative addition of the organic halide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. chem-station.com

2-chloropyrazine has been effectively used as a substrate in Kumada couplings. For instance, an efficient iron-catalyzed Kumada cross-coupling of 2-chloropyrazine with various aryl Grignard reagents has been developed. researchgate.net While the Kumada coupling is highly effective and utilizes readily available Grignard reagents, its scope can be limited by the high reactivity of the organomagnesium species, which are incompatible with substrates containing acidic protons or sensitive electrophilic functional groups like esters and ketones. chem-station.comorganic-chemistry.org

| Reaction Type | Catalyst | Coupling Partner | Base/Reagent | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(II) ONO pincer complexes (0.01 mol%) | Arylboronic acids | KOH | H₂O/Toluene | bohrium.com |

| Kumada-Corriu | Fe(acac)₃ (0.5 mol%) | Aryl Grignard reagents | - | THF | researchgate.net |

| Kumada-Corriu | Ni or Pd complexes | Grignard reagents | - | THF or Diethyl ether | wikipedia.orgorganic-chemistry.org |

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful and widely utilized method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the alkynylated product. libretexts.org The copper cycle facilitates the formation of the reactive copper acetylide species from the terminal alkyne. youtube.com

For heteroaryl chlorides like this compound, the Sonogashira coupling can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. wikipedia.org However, the use of appropriate catalysts, ligands, and reaction conditions can facilitate the transformation effectively. Research on related heterocyclic systems, such as chloropyridines and chloroquinazolines, has demonstrated that these couplings are feasible, often requiring higher temperatures or more active catalyst systems to achieve good yields. rsc.orgnih.gov

The reaction involves coupling this compound with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base like triethylamine (B128534) (Et₃N) which also serves as a solvent or co-solvent. rsc.org

Representative Reaction Conditions for Sonogashira Coupling:

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Alkyne | Phenylacetylene | Coupling Partner |

| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Palladium(0) source |

| Co-catalyst | CuI (2-5 mol%) | Activates the alkyne |

| Base | Triethylamine (Et₃N) | Neutralizes HX, solvent |

| Solvent | DMF or Toluene | Reaction medium |

| Temperature | 65-100 °C | To overcome C-Cl bond inertia |

Note: This table represents typical conditions based on Sonogashira reactions of similar heteroaryl chlorides; specific optimization for this compound would be required.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of aryl halides or triflates with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction has broad utility in the synthesis of pharmaceuticals and other fine chemicals where an arylamine moiety is present. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst. youtube.comyoutube.com

The amination of electron-deficient heteroaryl chlorides such as this compound is a particularly valuable transformation. The direct substitution of the chlorine atom with an amine via nucleophilic aromatic substitution (SₙAr) can be difficult, but the Buchwald-Hartwig approach provides a general and efficient alternative. acsgcipr.org The success of the reaction, especially with less reactive aryl chlorides, is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos or SPhos, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.combeilstein-journals.org

Studies on analogous substrates, such as 2-chloro-5-trifluoromethoxypyrazine, have shown successful amination with various amines using palladium catalysts paired with specialized ligands. researchgate.net The choice of a strong, non-nucleophilic base, like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is crucial for the deprotonation of the amine in the catalytic cycle. researchgate.net

Representative Reaction Conditions for Buchwald-Hartwig Amination:

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Amine | Morpholine | Coupling Partner |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Palladium(0) source |

| Ligand | XPhos (2-4 mol%) | Facilitates catalytic cycle |

| Base | NaOt-Bu (1.2-1.5 equiv.) | Amine deprotonation |

| Solvent | Toluene or Dioxane | Anhydrous reaction medium |

| Temperature | 80-110 °C | Reaction activation |

Note: This table represents typical conditions based on Buchwald-Hartwig aminations of similar heteroaryl chlorides; specific optimization for this compound would be required.

Despite a comprehensive search for experimental data, detailed spectroscopic information for the chemical compound “this compound” is not publicly available in indexed scientific literature or spectral databases. Crafting an article with specific, detailed research findings and data tables as requested is therefore not possible without access to primary research data from laboratory analysis of the compound.

The creation of a scientifically accurate article detailing the advanced spectroscopic and structural elucidation of a specific chemical compound is contingent upon the availability of experimental results from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy. Without published spectra or characterization data for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, the article focusing solely on the chemical compound “this compound” with the specified detailed structure and data inclusions cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is a technique used to measure the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum can provide information about the electronic structure of the molecule, particularly the presence of conjugated π systems.

For 2-Chloro-3-ethoxypyrazine, specific experimental UV-Vis absorption data, such as the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), are not extensively reported in peer-reviewed scientific literature. Theoretical studies and spectral data for analogous compounds, such as other substituted pyrazines, suggest that pyrazine (B50134) derivatives typically exhibit absorption bands in the UV region. The position and intensity of these bands are influenced by the nature and position of substituents on the pyrazine ring. For instance, studies on other pyrazine derivatives have shown that substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Without direct experimental data for this compound, a detailed analysis of its electronic transitions is not possible at this time.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, a three-dimensional electron density map can be generated, from which the molecular structure, bond lengths, bond angles, and intermolecular interactions can be elucidated.

A search of the scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, detailed experimental data on its solid-state conformation, crystal packing, and specific intermolecular interactions are currently unavailable. While computational modeling could predict its structure, experimental determination through X-ray crystallography is necessary for definitive structural characterization in the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical intermediates)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. uoc.gr It provides information about the electronic structure and environment of the unpaired electron.

EPR spectroscopy would be applicable to the study of radical intermediates of this compound, such as its radical cation or anion. These radical species could potentially be generated through chemical or electrochemical oxidation or reduction. EPR studies on the radical cations and anions of various other pyrazines have been reported. rsc.orgrsc.org These studies show that the nature of the substituent (e.g., methyl, methoxy) determines whether the unpaired electron resides in a σ-type or π-type molecular orbital. rsc.orgrsc.org For instance, methoxy-substituted pyrazine radical cations have been identified as π-radicals. rsc.orgrsc.org

However, there are no specific EPR spectroscopic studies reported in the scientific literature for radical intermediates of this compound. Consequently, experimental data such as g-values and hyperfine coupling constants for these species are not available. Such data would be valuable for understanding the electronic distribution within its radical forms.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern computational chemistry. These calculations could provide a detailed picture of the molecule's electronic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 2-Chloro-3-ethoxypyrazine, a computational study would typically calculate the energies of these frontier orbitals. The results would be presented in a data table, similar to the hypothetical example below.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| HOMO-LUMO Gap | Value not available |

Note: The values in this table are placeholders as no specific computational data for this compound has been found in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

An MEP map of this compound would reveal the most likely sites for intermolecular interactions and chemical reactions. It would be expected that the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the ethoxy group would be regions of negative potential, while the hydrogen atoms and the area around the chlorine atom might show positive potential.

Conformational Analysis and Energetic Landscapes

The ethoxy group in this compound is flexible and can rotate around the C-O bond. Conformational analysis involves studying these different spatial arrangements (conformers) and their relative energies. By systematically rotating the dihedral angles and calculating the energy at each step, an energetic landscape can be constructed. This landscape identifies the most stable conformer (the global minimum) and other local minima, as well as the energy barriers for converting between them. Such an analysis is vital for understanding the molecule's preferred shape, which influences its physical properties and biological activity. Studies on other alkyl-substituted pyrazines have shown that interactions, such as hydrogen bonding between the alkyl substituent and the ring nitrogen atoms, can significantly influence conformational preferences. dtic.mil

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction, chemists can identify the lowest energy path from reactants to products, known as the reaction coordinate. This provides a detailed, step-by-step view of how the reaction proceeds.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

The prediction of spectroscopic properties is a cornerstone of computational chemistry. For this compound, theoretical calculations would provide valuable, albeit currently unavailable, data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms are typically performed using methods like Gauge-Including Atomic Orbital (GIAO). These calculations, often employing DFT functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), would predict the chemical shifts of the protons and carbons in the pyrazine ring and the ethoxy substituent. Comparing these theoretical values with experimental data would be crucial for confirming the molecular structure and assigning spectral peaks.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound could be simulated by calculating its harmonic vibrational frequencies. These computations, performed at the same level of theory, would identify the fundamental vibrational modes of the molecule, including stretching, bending, and torsional motions of the pyrazine ring, the C-Cl bond, and the ethoxy group. A Potential Energy Distribution (PED) analysis would further enable the precise assignment of each calculated frequency to specific molecular vibrations.

Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths for the principal electronic transitions, such as n→π* and π→π*. This information is vital for understanding the compound's photophysical properties.

Simulation of Solvent Effects in Computational Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects through two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the geometry, stability, and spectroscopic properties of this compound.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation, typically in a hybrid quantum mechanics/molecular mechanics (QM/MM) framework. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which may be critical for accurately predicting properties in protic solvents.

Application of Advanced Density Functional Theory (DFT) and Ab Initio Approaches

The accuracy of computational predictions is highly dependent on the chosen theoretical method. For a comprehensive understanding of this compound, a range of DFT and ab initio methods would be applicable.

Density Functional Theory (DFT): DFT methods, particularly hybrid functionals like B3LYP and M06-2X, offer a good balance between computational cost and accuracy for many molecular properties. These methods would be the workhorse for geometry optimization, frequency calculations, and the prediction of NMR and UV-Vis spectra for this compound.

Ab Initio Methods: For higher accuracy, especially for excited-state properties or systems where electron correlation is critical, more sophisticated ab initio methods would be necessary. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally demanding, provide benchmark-quality data for smaller molecules and can be used to validate the results from DFT calculations.

Applications As a Synthetic Building Block in Organic Synthesis

Precursor for Advanced Pyrazine (B50134) Derivatives

The functional handles on 2-chloro-3-ethoxypyrazine make it an ideal starting material for the synthesis of advanced pyrazine derivatives with tailored electronic and steric properties. The strategic manipulation of the chloro group is a cornerstone of its utility.

The generation of polysubstituted pyrazines from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the chloro-pyrazine with various organoboron compounds, typically aryl- or vinylboronic acids. organic-chemistry.orglibretexts.orgyoutube.com While studies on this compound itself are specific, the reactivity of the analogous 2-chloropyrazine (B57796) scaffold is well-documented. bohrium.comresearchgate.net In a typical reaction, this compound would react with an arylboronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or Pd₂(dba)₃) and a base to yield a 2-aryl-3-ethoxypyrazine. This method allows for the introduction of a wide array of substituted aromatic and heteroaromatic rings onto the pyrazine core.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Product (2-Ar-3-ethoxypyrazine) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Ethoxy-3-phenylpyrazine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 2-Ethoxy-3-(4-methoxyphenyl)pyrazine |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 2-Ethoxy-3-(thiophen-2-yl)pyrazine |

| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-Ethoxy-3-(pyridin-3-yl)pyrazine |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl bonds. wikipedia.orgorganic-chemistry.org It facilitates the coupling of this compound with a diverse range of primary and secondary amines. jk-sci.comyoutube.comtcichemicals.com The reaction is catalyzed by a palladium complex, typically supported by bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, or BINAP), in the presence of a strong base like sodium tert-butoxide. This transformation is crucial for synthesizing 2-amino-3-ethoxypyrazine (B113219) derivatives, which are important substructures in medicinal chemistry.

Table 2: Examples of Buchwald-Hartwig Amination with this compound

| Amine Coupling Partner | Catalyst System | Base | Product |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 4-(3-Ethoxypyrazin-2-yl)morpholine |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | N-(3-Ethoxypyrazin-2-yl)aniline |

| Benzylamine | PdCl₂(Amphos)₂ | K₃PO₄ | N-Benzyl-3-ethoxypyrazin-2-amine |

| Piperidine | Pd₂(dba)₃ / BrettPhos | LHMDS | 1-(3-Ethoxypyrazin-2-yl)piperidine |

This compound can serve as a key intermediate for building more complex, fused heterocyclic systems. researchgate.netnih.gov The synthesis of these structures often involves a multi-step sequence where the pyrazine ring is first functionalized and then subjected to a cyclization reaction.

For instance, a plausible route to a pteridine (B1203161) derivative could begin with the introduction of an amino group at the C-2 position via Buchwald-Hartwig amination. The resulting 2-amino-3-ethoxypyrazine could then undergo further transformations. For example, the ethoxy group could be hydrolyzed to the corresponding pyrazinone. The pyrazinone, possessing an endocyclic amide structure, could then be condensed with a 1,2-dicarbonyl compound to form the second six-membered ring, yielding the fused pteridine core.

Similarly, while quinoxalines are typically synthesized from o-phenylenediamines, advanced quinoxaline (B1680401) derivatives can be accessed from highly substituted pyrazine precursors. A substituent introduced at the C-2 position of this compound could be designed to contain a functional group that facilitates an intramolecular cyclization, effectively building a fused benzene (B151609) ring onto the pyrazine scaffold.

Scaffold for Heterocyclic Compound Libraries

In modern drug discovery and materials science, the generation of compound libraries around a central scaffold is a critical strategy for identifying molecules with desired properties. The reactivity of this compound makes it an excellent scaffold for diversity-oriented synthesis. beilstein-journals.org

The chloro group at the 2-position serves as a versatile attachment point for a wide variety of building blocks. By employing a range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Stille) and nucleophilic aromatic substitution, a single starting material can be converted into a large and diverse library of 2-substituted-3-ethoxypyrazines. Each member of the library retains the core 3-ethoxypyrazine motif while presenting a different functional group at the 2-position, allowing for systematic exploration of the structure-activity relationship (SAR).

Table 3: Diversity-Oriented Synthesis Using the this compound Scaffold

| Reaction Type | Reagent Class | Introduced Functional Group |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Aryl, Heteroaryl, Vinyl |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Amino, Alkylamino, Arylamino |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl |

| Stille Coupling | Organostannanes | Alkyl, Alkenyl, Aryl |

| Nucleophilic Substitution | Alcohols/Thiols | Alkoxy, Thioether |

Role in the Synthesis of Specialty Organic Chemicals

Specialty organic chemicals are high-value compounds produced for specific, performance-enhancing applications. This compound functions as a key intermediate in the synthesis of such molecules, particularly in the flavor and fragrance industry and as a precursor for complex pharmaceutical intermediates.

Alkoxypyrazines are a well-known class of compounds responsible for nutty, roasted, and earthy aromas. thegoodscentscompany.com For example, 2-ethoxy-3-methylpyrazine (B1583611) is a potent flavorant found in baked goods and coffee. The direct synthesis of more complex, polysubstituted alkoxypyrazines can be challenging. This compound provides a strategic advantage by allowing for the late-stage introduction of complex organic fragments via cross-coupling chemistry. This enables the synthesis of novel, high-value alkoxypyrazines with unique organoleptic properties that would otherwise be difficult to access. This approach allows chemists to fine-tune the structure to achieve a specific flavor or fragrance profile.

Molecular Mechanisms of Biological Interactions in Vitro/theoretical Focus

Investigation of Enzyme Inhibition Mechanisms

Currently, there is a lack of specific research into the enzyme inhibition mechanisms of 2-Chloro-3-ethoxypyrazine.

No specific studies detailing the interaction of this compound with enzyme active sites have been identified in the available scientific literature.

Specific structure-activity relationship (SAR) studies at the molecular level for this compound are not documented in current research.

Receptor Binding and Modulation Studies

Detailed receptor binding and modulation studies for this compound are not available in the public domain.

There are no specific ligand-receptor interaction models for this compound available in the scientific literature.

In vitro functional assays to determine the receptor activation or inhibition by this compound have not been reported.

Biological Activity of Pyrazine (B50134) Analogs (e.g., Antimicrobial, Semiochemical)

In contrast to the specific compound, various pyrazine analogs have demonstrated significant biological activities, particularly as antimicrobial agents and semiochemicals.

A number of pyrazine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies have shown that the pyrazine scaffold is a promising framework for the development of new antibacterial agents.

For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Several of these compounds exhibited moderate to good antibacterial activities. nih.gov One compound, in particular, showed superior antibacterial activity, with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the antibiotic ampicillin. nih.gov

Similarly, pyrazine-2-carbohydrazide (B1222964) derivatives have been synthesized and assessed for their in vitro antimicrobial activity. These compounds were found to be more potent against Gram-positive bacteria compared to Gram-negative bacteria. Another study on pyrazine sulfonamide derivatives reported that one of the synthesized compounds showed strong inhibition against Staphylococcus aureus. jetir.org

The following table summarizes the antimicrobial activity of selected pyrazine analogs from various studies.

| Compound Type | Test Organism | Activity/Result |

| Triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | MIC: 32 μg/mL |

| Triazolo[4,3-a]pyrazine derivative | Escherichia coli | MIC: 16 μg/mL |

| Pyrazine-2-carbohydrazide derivatives | Gram-positive bacteria | Potent activity |

| Pyrazine sulfonamide derivative | Staphylococcus aureus | Strong inhibition |

This table is for illustrative purposes and represents findings from multiple studies on different pyrazine analogs.

Pyrazine analogs play a crucial role in chemical communication between organisms, acting as semiochemicals. These are signaling chemicals that mediate interactions between individuals.

In the animal kingdom, certain pyrazine analogs found in wolf urine have been identified as kairomones, which are semiochemicals that benefit the receiver but not the emitter. A cocktail of pyrazine analogs, including 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 3-ethyl-2,5-dimethylpyrazine, has been shown to induce avoidance and fear-related behaviors in deer. frontiersin.orgnih.gov This suggests that these compounds act as a signal of a predator's presence to potential prey. frontiersin.org

In the insect world, pyrazines are known to function as alarm pheromones. jetir.org For example, 2-ethyl-3,6-dimethylpyrazine has been identified as an alarm pheromone component in the fire ant, Solenopsis invicta. nih.gov These compounds are also implicated as potential sex pheromone components in some fruit flies. wordpress.com The diverse roles of pyrazines in insect communication highlight their importance in mediating behaviors such as defense, aggregation, and reproduction. doaj.org

The following table provides examples of the semiochemical activity of specific pyrazine analogs.

| Pyrazine Analog | Organism(s) Affected | Semiochemical Role | Behavioral Response |

| 2,6-dimethylpyrazine | Deer (prey) | Kairomone | Avoidance, fear-related behaviors |

| 2,3,5-trimethylpyrazine | Deer (prey) | Kairomone | Avoidance, fear-related behaviors |

| 3-ethyl-2,5-dimethylpyrazine | Deer (prey) | Kairomone | Avoidance, fear-related behaviors |

| 2-ethyl-3,6-dimethylpyrazine | Solenopsis invicta (fire ant) | Alarm Pheromone | Alarm response |

| 2-methyl-6-vinylpyrazine | Toxotrypana curvicauda (papaya fruit fly) | Sex/Aggregation Pheromone | Female attraction |

This table is for illustrative purposes and represents findings from multiple studies on different pyrazine analogs.

In Vitro Studies on Microbial Pathways

Currently, there are no publicly available scientific studies that have investigated the in vitro microbial pathways related to this compound. Research into how various microorganisms might metabolize or transform this specific compound has not been documented. Therefore, data on microbial degradation, potential intermediate compounds formed during microbial action, or the specific enzymes and metabolic routes involved are not available.

Electrophysiological and Behavioral Responses (e.g., Pheromonal Activity in Insects)

There is no specific research available on the electrophysiological and behavioral responses of any organism, including insects, to this compound. While pyrazines as a class of compounds are known to have roles in chemical communication, such as acting as pheromones in various insect species, no studies have specifically examined the potential pheromonal activity or any other behavioral or electrophysiological effects of this compound.

Elucidation of Biological Pathways (Non-Human/Animal Specific)

Consistent with the lack of data in the preceding sections, the broader biological pathways of this compound in non-human and non-animal systems remain unelucidated.

Theoretical Metabolic Transformations

No theoretical or computational studies predicting the metabolic transformations of this compound have been published. Such studies would typically involve computational models to predict how the compound might be altered by metabolic processes, including potential hydroxylation, dealkylation, or conjugation reactions. The absence of this theoretical groundwork further highlights the nascent stage of research into this compound's biological fate.

Enzymatic Degradation Studies (in vitro)

In vitro studies focusing on the enzymatic degradation of this compound have not been reported in the scientific literature. Consequently, there is no information on which specific enzymes might act on this compound, the kinetics of such reactions, or the resulting degradation products.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For 2-Chloro-3-ethoxypyrazine, the primary abiotic degradation mechanisms are expected to be photolysis and, to a lesser extent, hydrolysis and oxidation by reactive oxygen species.

Photolysis: Pyrazine (B50134) and its derivatives are aromatic heterocyclic compounds that can absorb ultraviolet (UV) radiation, potentially leading to their photodegradation. The presence of a chlorine atom on the pyrazine ring of this compound may influence its photolytic behavior. Direct photolysis in sunlit surface waters or on soil surfaces is a plausible degradation pathway. The absorption of light energy could lead to the cleavage of the carbon-chlorine bond, a common reaction for chlorinated aromatic compounds, resulting in the formation of 3-ethoxypyrazine. Further degradation of the pyrazine ring could then occur.

Hydrolysis: Hydrolysis is the reaction of a compound with water. While the ethoxy group of this compound could theoretically undergo hydrolysis to yield 2-chloro-3-hydroxypyrazine, this reaction is generally slow for aromatic ethers under typical environmental pH and temperature conditions. The carbon-chlorine bond on the pyrazine ring is also generally resistant to hydrolysis unless activated by other functional groups. Therefore, hydrolysis is likely to be a minor degradation pathway for this compound in the environment.

Table 1: Postulated Abiotic Degradation Pathways of this compound

| Degradation Pathway | Proposed Reactants | Potential Primary Products |

|---|---|---|

| Photolysis | UV light | 3-Ethoxypyrazine, Chloride ions |

| Hydrolysis | Water (H₂O) | 2-Chloro-3-hydroxypyrazine, Ethanol (B145695) |

Note: The pathways and products in this table are hypothetical and based on the chemical structure of this compound and the known reactivity of related compounds.

In natural waters, reactive oxygen species (ROS) such as hydroxyl radicals (•OH) can play a significant role in the degradation of organic contaminants. These highly reactive species are generated through photochemical processes involving dissolved organic matter. It is anticipated that this compound would be susceptible to oxidation by hydroxyl radicals. The reaction could involve the addition of the hydroxyl radical to the pyrazine ring, leading to ring-opening and the formation of smaller, more polar and biodegradable compounds. The ethoxy group could also be a site of oxidative attack.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. While specific studies on the biodegradation of this compound are lacking, the degradation of pyrazines and chlorinated aromatic compounds by bacteria has been documented. nih.gov

Bacteria capable of utilizing substituted pyrazines as a sole source of carbon and nitrogen have been isolated. nih.gov The initial steps in the biodegradation of aromatic compounds often involve hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. For this compound, a likely initial step would be the enzymatic cleavage of the ethoxy group (O-dealkylation) to form 2-chloro-3-hydroxypyrazine. Another possibility is the reductive dechlorination of the compound under anaerobic conditions, where the chlorine atom is removed and replaced with a hydrogen atom to yield 3-ethoxypyrazine. Following these initial transformations, the pyrazine ring would likely be hydroxylated and subsequently cleaved, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.

Based on known microbial degradation pathways for similar compounds, a number of potential metabolites of this compound can be proposed. The identification of such metabolites in laboratory studies would be crucial for confirming the biodegradation pathways.

Table 2: Hypothetical Microbial Metabolites of this compound

| Proposed Metabolic Reaction | Potential Metabolite |

|---|---|

| O-Dealkylation | 2-Chloro-3-hydroxypyrazine |

| Reductive Dechlorination | 3-Ethoxypyrazine |

| Hydroxylation of the pyrazine ring | Various hydroxylated intermediates |

Note: This table presents hypothetical metabolites based on established biodegradation pathways of analogous chemical structures.

Environmental Persistence and Bioavailability Studies (Excluding Ecotoxicity)

The environmental persistence of this compound is currently unknown. However, based on the properties of other chlorinated aromatic compounds, it may exhibit some degree of persistence in the environment, particularly in anaerobic sediments where degradation processes are slower. The presence of the chlorine atom can increase the recalcitrance of aromatic compounds to biodegradation. nih.gov

The bioavailability of this compound will depend on its physical and chemical properties, such as its water solubility and octanol-water partition coefficient (Kow). Compounds with low water solubility and high Kow tend to sorb to organic matter in soil and sediment, which can reduce their bioavailability to microorganisms and their potential for transport in water. Without experimental data, the persistence and bioavailability of this compound in various environmental compartments remain speculative.

Analytical Method Development for Research Purposes

Sample Preparation Methodologies

Effective sample preparation is crucial to isolate 2-Chloro-3-ethoxypyrazine from the sample matrix, concentrate it to detectable levels, and remove interfering substances prior to chromatographic analysis.

For the analysis of volatile compounds like this compound in solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a simple, solvent-free, and efficient technique. mdpi.com It involves exposing a fused silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis.

The optimization of HS-SPME parameters is critical for achieving high sensitivity and reproducibility. nih.gov Key parameters include:

Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the analyte. For pyrazines, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have been shown to be effective due to their ability to adsorb a wide range of volatile and semi-volatile compounds. nih.govnih.gov

Extraction Temperature and Time: Increasing the temperature generally increases the vapor pressure of the analyte, facilitating its transfer to the headspace. However, excessively high temperatures can alter the sample or lead to the degradation of the analyte. researchgate.net The extraction time needs to be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber. acs.org

Sample Matrix Effects: The addition of salt (salting out) to aqueous samples can increase the volatility of the analyte, enhancing its extraction. The pH of the sample may also need to be adjusted.

Table 2: Optimized HS-SPME Parameters for Pyrazine (B50134) Analysis in Various Matrices This table provides examples of optimized conditions from studies on other pyrazines, which can guide the method development for this compound.

| Matrix | Fiber Coating | Extraction Temp. | Extraction Time | Reference |

|---|---|---|---|---|

| Yeast Extract | 50/30 µm DVB/CAR/PDMS | Optimized via RSM | Optimized via RSM | nih.govdntb.gov.ua |

| Perilla Seed Oil | DVB/CAR/PDMS | Tested | Tested | acs.org |

| Peanut Oil | 50/30 µm DVB/CAR/PDMS | 60 °C | 50 min | nih.gov |

| Cocoa Beans | DVB/Carboxen/PDMS | 60 °C | 45 min | researchgate.net |

For isolating this compound from liquid samples or for sample clean-up, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are fundamental techniques.

Liquid-Liquid Extraction (LLE): LLE partitions a compound between two immiscible liquid phases. For the isolation of this compound from an aqueous matrix, a non-polar organic solvent such as hexane, dichloromethane (B109758), or ethyl acetate would be used. nih.gov The efficiency of the extraction can be influenced by the pH of the aqueous phase, which can affect the polarity of the nitrogen-containing pyrazine ring. Multiple extractions are often required to achieve high recovery. researchgate.net While LLE is a well-established technique, it can be labor-intensive and consume significant volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. biotage.com It uses a solid sorbent material, typically packed in a cartridge, to retain the analyte from a liquid sample. mdpi.com Interfering components can be washed away, and the analyte of interest can then be eluted with a small volume of a strong solvent. For a moderately polar compound like this compound, a reversed-phase sorbent like C18 could be effective for extraction from aqueous samples. nih.gov The sample would be loaded, the cartridge washed with a weak solvent (e.g., water), and the target compound eluted with a stronger solvent like methanol or acetonitrile. SPE offers advantages such as higher recovery, reduced solvent consumption, and easier automation compared to LLE. nih.gov

The choice between LLE and SPE depends on factors like sample volume, analyte concentration, matrix complexity, and the required level of clean-up. nih.gov

Method Validation and Quantification in Research Matrices

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com For research applications involving this compound, this involves a series of experiments to verify the method's performance characteristics within the specific research matrices, which could range from simple solvents to more complex sample backgrounds.

Linearity, Accuracy, and Precision Assessment

A cornerstone of any quantitative analytical method is the establishment of its linearity, accuracy, and precision. nih.govfiveable.mescioninstruments.com These parameters collectively ensure that the measurements are reliable and reproducible.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comloesungsfabrik.de This is typically evaluated by analyzing a series of standards of known concentrations. For this compound, a calibration curve would be generated by plotting the instrumental response (e.g., peak area from a gas chromatograph) against the concentration of the analyte.

A common approach involves preparing at least five concentration levels. loesungsfabrik.dealtabrisagroup.com The data is then analyzed using linear regression, which provides the slope, y-intercept, and the coefficient of determination (r²). An r² value close to 1.00 indicates a strong linear relationship.

Table 1: Linearity Data for this compound Analysis

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 25.0 | 380,012 |

| 50.0 | 758,990 |

| Linear Regression Output | |

| Slope | 15,180 |

| Y-Intercept | 150 |

| Coefficient of Determination (r²) | 0.9998 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. wjarr.comscioninstruments.comslideshare.net It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix, and the sample is then analyzed. The percentage of the analyte recovered is a measure of the method's accuracy. For robust validation, accuracy should be assessed at a minimum of three concentration levels (low, medium, and high) with multiple replicates at each level.

Table 2: Accuracy Assessment of this compound in a Research Matrix

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

| 5.0 | 4.9 | 98.0 |

| 25.0 | 25.5 | 102.0 |

| 50.0 | 49.0 | 98.0 |

| Average Recovery | 99.3% |

Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. scioninstruments.comslideshare.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability refers to the precision under the same operating conditions over a short interval of time.

Intermediate precision expresses the variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

Table 3: Precision Data for this compound Analysis (n=6)

| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

| 5.0 | 1.8 | 2.5 |

| 25.0 | 1.2 | 1.9 |

| 50.0 | 0.9 | 1.5 |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics for the quantitative analysis of trace components. nih.gov

Limit of Detection (LOD)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. youtube.comloesungsfabrik.de It is the concentration at which it can be reliably distinguished from the background noise. uaiasi.ro A common method for determining the LOD is based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (σ / S)

Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line)

S = the slope of the calibration curve

Limit of Quantification (LOQ)

The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govyoutube.com It is typically determined using the same approach as the LOD but with a higher multiplier.

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response

S = the slope of the calibration curve

Table 4: LOD and LOQ for this compound Analysis

| Parameter | Value |

| Standard Deviation of the Y-Intercept (σ) | 450 |

| Slope of the Calibration Curve (S) | 15,180 |

| Calculated LOD (µg/mL) | 0.098 |

| Calculated LOQ (µg/mL) | 0.296 |

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-3-ethoxypyrazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves chlorination of pyrazine precursors followed by alkoxylation. For example, substituting a hydroxyl group with chlorine using phosphorus oxychloride (POCl₃) under reflux, followed by nucleophilic substitution with sodium ethoxide to introduce the ethoxy group . Key parameters include:

- Temperature : Maintain 80–100°C during chlorination to avoid side reactions.

- Solvent : Use anhydrous dimethylformamide (DMF) to enhance nucleophilic substitution efficiency.